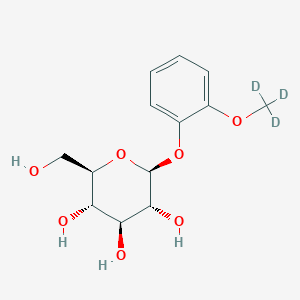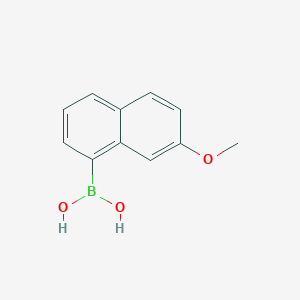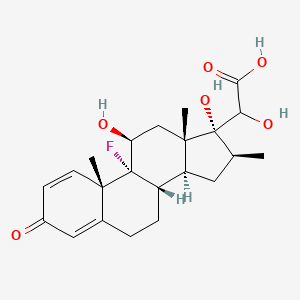
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is a synthetic glucocorticoid compound. It is a derivative of betamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. The molecular formula of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is C22H29FO6, and it has a molecular weight of 408.47 g/mol .
Méthodes De Préparation
The synthesis of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves multiple steps, starting from betamethasone. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.
Esterification: Formation of ester bonds to modify the compound’s solubility and bioavailability.
Purification: Use of chromatographic techniques to isolate the desired product.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) can be compared with other similar compounds such as:
Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetic profiles.
Dexamethasone: Another glucocorticoid with a similar structure but different potency and duration of action.
Prednisolone: A commonly used corticosteroid with a broader range of applications but different side effect profiles.
The uniqueness of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) lies in its specific modifications, which enhance its stability, bioavailability, and therapeutic efficacy .
Propriétés
Formule moléculaire |
C22H29FO6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14-,15-,16-,17?,19-,20-,21-,22-/m0/s1 |
Clé InChI |
ZMOXZJZJHVQXAA-UQEKRXFKSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(C(=O)O)O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
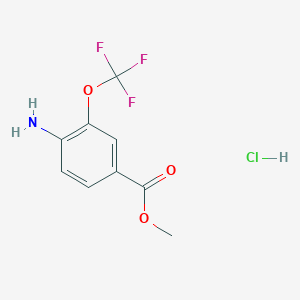

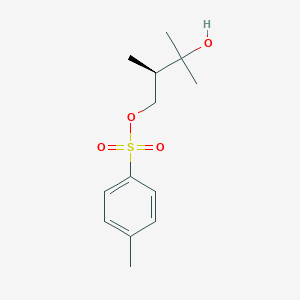
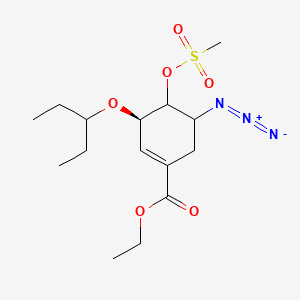


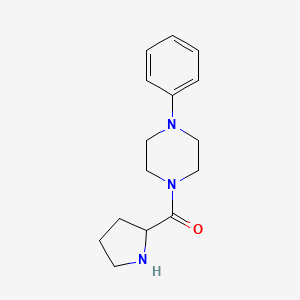
![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)


